Absolute Stereochemistry and Optical Purity: Quantifying Enantiomeric Identity for Reliable Asymmetric Synthesis
The target (R)-enantiomer exhibits a specific optical rotation ([α]D) of +15.6° (c=0.5, ethanol) . This value serves as a definitive and quantifiable identifier, distinguishing it from the (S)-enantiomer, which would exhibit an equal and opposite rotation (approximately -15.6° under identical conditions), and from the racemate, which would have a net rotation of 0°. This metric allows for the unambiguous verification of stereochemical integrity upon receipt, ensuring that the material will perform as expected in stereoselective reactions where the (R)-configuration is a prerequisite for target binding or reactivity.
| Evidence Dimension | Optical Rotation |
|---|---|
| Target Compound Data | +15.6° (c=0.5, ethanol) |
| Comparator Or Baseline | (S)-Morpholin-2-ylmethanol hydrochloride (Inferred): -15.6° / Racemate: 0° |
| Quantified Difference | Absolute difference of 31.2° between enantiomers |
| Conditions | Polarimetry at 20°C in ethanol |
Why This Matters
The quantifiable optical rotation provides a QC metric for procurement to confirm that the material is the correct enantiomer, a critical prerequisite for reproducible results in chiral synthesis and lead optimization.
